(5-Cyano-2-fluorophenyl)methanesulfonyl chloride
Overview
Description
“(5-Cyano-2-fluorophenyl)methanesulfonyl chloride” is an organic molecule that belongs to the family of sulfonyl chlorides . It has a molecular formula of C8H5ClFNO2S and a molecular weight of 233.65 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a cyano group at the 5th position and a fluorine atom at the 2nd position. The benzene ring is also attached to a methanesulfonyl chloride group .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 233.65 g/mol . The specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.Scientific Research Applications
Acetylcholinesterase Inhibition in Alzheimer's Treatment
Methanesulfonyl fluoride (MSF), a derivative of methanesulfonyl chloride, has been examined for its efficacy as a long-acting, CNS-selective acetylcholinesterase inhibitor in treating senile dementia of the Alzheimer type. Studies indicate its potential in improving cognitive performance without significant toxicity, suggesting its viability as a palliative treatment for Alzheimer's disease (Moss et al., 1999).
Pharmacokinetics and Toxicity Studies
Ethyl methanesulfonate, related to methanesulfonyl chloride, has been studied for its pharmacokinetics and toxicity. A case report details the successful treatment of neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity induced by its high-dose ingestion, suggesting the importance of understanding the implications of methanesulfonyl compounds in toxicology and emergency medicine (Yamazaki, Tajima, & Takeuchi, 2015).
Investigation of Fluorinated Compounds
The structural similarity of methanesulfonyl chloride to various fluorinated compounds has led to studies on the environmental and biological impact of these substances. Research on compounds like perfluorooctane sulfonate (PFOS) and related substances explores their presence in human blood and their potential health implications, contributing to the understanding of fluorinated compound exposure and toxicity (Fromme et al., 2017).
Antitumor Activity Research
Compounds structurally related to methanesulfonyl chloride, like methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl] (m-AMSA), have been studied for their antitumor activity in clinical trials. These studies investigate the efficacy and safety of such compounds in treating various types of cancer, contributing to the development of new chemotherapeutic agents (Von Hoff et al., 1978).
Properties
IUPAC Name |
(5-cyano-2-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-7-3-6(4-11)1-2-8(7)10/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLVRWRAFSIMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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